molecular formula C10H6Na2O7S2 B1595946 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt CAS No. 842-19-3

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt

Cat. No. B1595946
CAS RN: 842-19-3
M. Wt: 348.3 g/mol
InChI Key: IEXIPYCHASVPFD-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis routes for derivatives of naphthalene, including 1,3-naphthalenedisulfonic acid, are explored for their application in dye and pigment production. The synthesis involves alkaline fusion and photocatalytic oxidation, highlighting an eco-friendly process with broad implications in materials science.


Molecular Structure Analysis

The molecular weight of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt is 348.3 g/mol. The InChI Key is IEXIPYCHASVPFD-UHFFFAOYSA-L.


Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt, due to its structural properties, plays a crucial role in various scientific research areas, including synthesis methods, environmental pollution management, and the exploration of its potential in organic synthesis and environmental health.


Physical And Chemical Properties Analysis

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt is a derivative of naphthalene and has been used as a fluorescent reagent, a pH indicator, and a complexing agent for metal ions.

Scientific Research Applications

Synthesis and Environmental Applications

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt, due to its structural properties, plays a crucial role in various scientific research areas, including synthesis methods, environmental pollution management, and the exploration of its potential in organic synthesis and environmental health.

  • Synthetic Applications : The synthesis routes for derivatives of naphthalene, including 1,3-naphthalenedisulfonic acid, are explored for their application in dye and pigment production. The synthesis involves alkaline fusion and photocatalytic oxidation, highlighting an eco-friendly process with broad implications in materials science (Zhang You-lan, 2005).

  • Environmental Pollution and Biodegradation : Concerns regarding naphthalene derivatives, including their potential as environmental pollutants, have been critically reviewed. Studies focus on their sources, exposures, and the significant role of microbial biodegradation in remedying naphthalene-contaminated sites. This highlights the environmental impact and the strategies for mitigation, emphasizing the importance of understanding microbial interactions with these compounds for effective bioremediation efforts (C. Jia & S. Batterman, 2010); (R. Peng et al., 2008).

  • Analytical and Diagnostic Applications : The compound's derivatives are studied for their potential in creating new medicinal applications and diagnostic tools. Naphthalimide compounds, structurally related to 1,3-naphthalenedisulfonic acid, show extensive potentiality in medicinal applications, including as anticancer agents, highlighting the versatility of naphthalene derivatives in drug development and diagnostic applications (Huo-Hui Gong et al., 2016).

  • Environmental Health and Safety : The environmental health aspects of naphthalene and its derivatives have been reviewed, focusing on their sources, risks, and the effectiveness of remediation strategies. This includes understanding the impact of naphthalene in indoor and outdoor environments and the importance of mitigating its health risks through proper management and regulatory measures (D. Sudakin et al., 2011).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

disodium;7-hydroxynaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXIPYCHASVPFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061206
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt

CAS RN

842-19-3
Record name Disodium 2-hydroxy-6,8-naphthalenedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-hydroxynaphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 2-HYDROXY-6,8-NAPHTHALENEDISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D90C1ODK3N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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